molecular formula C12H17N B2848533 3-Phenyl-cyclohexylamine CAS No. 19992-43-9

3-Phenyl-cyclohexylamine

Cat. No.: B2848533
CAS No.: 19992-43-9
M. Wt: 175.275
InChI Key: CJRUDCMOPMVAIB-UHFFFAOYSA-N
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Description

3-Phenyl-cyclohexylamine is an organic compound with the molecular formula C12H17N It is a derivative of cyclohexylamine, where a phenyl group is attached to the third carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyl-cyclohexylamine can be synthesized through several methods. One common approach involves the hydrogenation of 3-phenyl-cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-phenyl-cyclohexanone on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-phenyl-cyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 3-phenyl-cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions.

Major Products Formed:

    Oxidation: 3-Phenyl-cyclohexanone.

    Reduction: 3-Phenyl-cyclohexanol.

    Substitution: Various substituted cyclohexylamines.

Scientific Research Applications

3-Phenyl-cyclohexylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.

Comparison with Similar Compounds

    Cyclohexylamine: A simpler analog without the phenyl group, used in the production of other organic compounds and as a corrosion inhibitor.

    Phenylcyclohexane: Lacks the amine group, used as a solvent and in the production of other chemicals.

    3-Phenyl-cyclohexanone: An oxidized form of 3-Phenyl-cyclohexylamine, used as an intermediate in organic synthesis.

Uniqueness: this compound is unique due to the presence of both the phenyl and amine groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

3-phenylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRUDCMOPMVAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-phenylcyclohexanone oxime (0.060 g, 0.32 mmol) in THF (2 ml) was added 1M lithium aluminum hydride in THF (0.67 ml, 0.67 mmol), and the reaction was heated to reflux for 3 hours. The reaction was cooled to ambient temperature and water (0.0254 ml), 1M sodium hydroxide (0.0254 ml), and additional water (0.0762 ml) were added sequentially, and the reaction was stirred for 15 minutes. The reaction was diluted with EtOAc and filtered. The filtrate was concentrated to yield 41 mg of the title compound (74% yield).
Name
3-phenylcyclohexanone oxime
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.67 mL
Type
solvent
Reaction Step One
Name
Quantity
0.0254 mL
Type
reactant
Reaction Step Two
Quantity
0.0254 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.0762 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74%

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